molecular formula C12H15N3O4 B1331548 Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate CAS No. 6422-35-1

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B1331548
CAS No.: 6422-35-1
M. Wt: 265.26 g/mol
InChI Key: DAJXGDMBDLXAAP-UHFFFAOYSA-N
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Description

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives and works efficiently even with exhaust gas containing impurities .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale synthesis using flow microreactor systems. These systems provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H17N3O3
Molecular Weight: 299.32 g/mol
IUPAC Name: Benzyl N-[2-(2-amino-2-oxoethyl)amino]-2-oxoethyl carbamate
CAS Number: 765236-54-2

The compound features a benzyl group attached to a carbamate structure, which is significant for its reactivity in biochemical processes.

Chemistry

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate serves as a building block in organic synthesis. Its ability to form stable carbamate bonds makes it an essential reagent in the synthesis of more complex organic molecules. This property is particularly useful in peptide synthesis, where it acts as a protecting group for amine functionalities.

ApplicationDescription
Peptide Synthesis Protects amine groups during the formation of peptide bonds, facilitating the synthesis of specific sequences.
Organic Synthesis Used as a versatile intermediate for creating various organic compounds.

Biology

In biological research, this compound has been studied for its enzyme inhibition properties, particularly against proteases. The inhibition of these enzymes can have significant implications for disease treatment and understanding cellular processes.

Biological ActivityMechanism
Enzyme Inhibition Interacts with proteases, potentially leading to therapeutic applications in diseases characterized by protease activity.
Cell Signaling Influences cellular metabolism and gene expression through modulation of enzyme activity.

Medicine

The therapeutic potential of this compound is being explored in the context of drug development.

Medical ApplicationPotential Benefits
Therapeutic Agent Investigated for use in treating conditions involving dysregulated protease activity, such as certain cancers and inflammatory diseases.
Drug Development May serve as a lead compound for developing new drugs targeting specific enzymes.

Case Studies and Research Findings

  • Peptide Synthesis Research:
    A study demonstrated that using this compound as a protecting group significantly improved the yield of desired peptide sequences compared to traditional methods.
  • Protease Inhibition:
    Another investigation highlighted the compound's effectiveness in inhibiting specific proteases involved in cancer progression, suggesting its potential as an anti-cancer agent.
  • Cellular Impact Studies:
    Research indicated that this compound modulates cell signaling pathways related to metabolic processes, providing insights into its role in cellular regulation.

Mechanism of Action

The mechanism of action of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in scientific research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from other similar compounds .

Biological Activity

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a complex organic compound belonging to the carbamate family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Structure and Properties

The compound features a benzyl moiety linked to a carbamate functional group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

C10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_4

This structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Carbamates, including this compound, are recognized for their diverse biological activities. Compounds within this class often exhibit:

  • Antibacterial properties : Some studies indicate that related carbamates can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains.
  • Antitumor potential : Certain derivatives have shown promise in preclinical models against various cancer cell lines.
  • Anti-inflammatory effects : The structural motifs present in carbamates may interact with pathways involved in inflammation regulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many carbamates act as reversible or irreversible inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit acetylcholinesterase or other hydrolases.
  • Quorum Sensing Interference : Some studies have shown that carbamate derivatives can disrupt bacterial communication systems, potentially leading to reduced virulence.
  • Binding Affinity : Research using molecular docking has indicated that this compound may bind to specific protein targets, influencing their activity and potentially modulating disease processes.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of related compounds:

  • Antitubercular Activity : A study demonstrated that certain benzyl carbamates exhibited significant inhibitory effects against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the substituents on the phenyl ring .
  • Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines (e.g., A549 lung cancer cells), revealing moderate cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These studies suggest a favorable interaction profile with key residues involved in enzymatic activity modulation .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Benzyl CarbamateBasic carbamate structureIntermediate in drug synthesis
4-MethoxybenzamideMethoxy group presentAnti-inflammatory properties
N-Benzyl-N-(4-methoxyphenyl)ureaUrea derivativePotential antitumor activity

This comparison highlights the unique features of this compound that may enhance its reactivity and biological profile compared to simpler analogs.

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its diverse biological activities and potential applications in pharmacology. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound and its derivatives.
  • Optimization of Structure : To enhance potency and selectivity for desired biological targets.

Properties

IUPAC Name

benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJXGDMBDLXAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305120
Record name N-[(Benzyloxy)carbonyl]glycylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6422-35-1
Record name 6422-35-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-benzyloxycarbonylglycine (3 g, 14.4 mmole) were dissolved in 200 mL of dichloromethane and 4.5 g (21.6 mmole) of DCC were added. The mixture was stirred at room temperature for 2 hours, the insoluble materials were removed and 3.2 g (28.8 mmole) of glycinamide hydrochloride and 2.93 g (28.8 mmole) of TEA (triethylamine) were added to the filtrate. The reaction was stirred for 24 hours at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum. The residue was recrystallized from distilled water to get a pure product 1.9 g (7.2 mmole), yield of 50%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
glycinamide hydrochloride
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
2.93 g
Type
reactant
Reaction Step Three
Yield
50%

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